Rocbrutinib is a small molecule inhibitor specifically targeting Bruton's tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This compound has garnered attention in the field of oncology due to its potential therapeutic effects against various hematological malignancies, including chronic lymphocytic leukemia and marginal zone lymphoma. Rocbrutinib is characterized by its ability to inhibit the proliferation of malignant B cells by disrupting critical signaling pathways involved in cell survival and proliferation.
Rocbrutinib primarily participates in reactions typical of organic compounds, including:
The specific chemical structure of Rocbrutinib allows it to undergo various transformations, which can be influenced by the presence of different reagents and reaction conditions. The detailed mechanisms and pathways for these reactions are typically explored under controlled laboratory settings.
Rocbrutinib exhibits significant biological activity as a Bruton's tyrosine kinase inhibitor. Its mechanism of action involves:
The synthesis of Rocbrutinib involves multiple steps, typically starting from simpler organic precursors. While specific proprietary methods may not be fully disclosed, general synthetic routes include:
The synthesis is optimized for scalability and purity, ensuring compliance with regulatory standards for pharmaceutical production .
Rocbrutinib is primarily applied in oncology for treating hematological cancers. Its applications include:
Interaction studies involving Rocbrutinib focus on its pharmacokinetics and pharmacodynamics. Key findings include:
Rocbrutinib shares similarities with several other Bruton's tyrosine kinase inhibitors. A comparison highlights its unique properties:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ibrutinib | Bruton's tyrosine kinase inhibition | First-in-class; broader activity but less specificity |
| Acalabrutinib | Selective Bruton's tyrosine kinase inhibitor | Higher selectivity for Bruton's tyrosine kinase |
| Zanubrutinib | Bruton's tyrosine kinase inhibition | Enhanced potency and selectivity compared to Ibrutinib |
Rocbrutinib is distinguished by its high specificity for Bruton's tyrosine kinase without affecting other kinases involved in different signaling pathways, making it a targeted therapeutic option with potentially fewer off-target effects compared to its counterparts .
Rocbrutinib is characterized by the molecular formula C₄₂H₅₁N₉O₅, representing a complex heterocyclic compound with significant structural complexity [4] [7]. The molecular composition consists of 42 carbon atoms, 51 hydrogen atoms, 9 nitrogen atoms, and 5 oxygen atoms, reflecting the compound's substantial molecular framework [4] [7]. The molecular weight of rocbrutinib is precisely determined as 761.9116 Daltons, positioning it within the beyond-Rule-of-Five chemical space characteristic of modern pharmaceutical compounds [7] [20].
The exact mass, also referred to as the monoisotopic mass, is calculated by adding the exact masses of the most abundant isotopes of the constituent elements [36]. For rocbrutinib, this value provides critical information for mass spectrometry identification and structural characterization [4]. The molecular weight places rocbrutinib in the category of large molecular weight pharmaceuticals, which typically range from 500 to 1500 Daltons in the beyond-Rule-of-Five space [20].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₄₂H₅₁N₉O₅ |
| Molecular Weight | 761.9116 Da |
| Carbon Atoms | 42 |
| Hydrogen Atoms | 51 |
| Nitrogen Atoms | 9 |
| Oxygen Atoms | 5 |
| Charge | 0 |
The high nitrogen content (9 atoms) in rocbrutinib suggests multiple nitrogen-containing heterocyclic rings and potential hydrogen bonding capabilities [4] [31]. The presence of five oxygen atoms indicates potential hydrogen bond acceptor sites, which significantly influence the compound's physicochemical properties and biological interactions [31] [35]. The substantial hydrogen atom count (51) contributes to the compound's overall molecular size and flexibility [7] [20].
Rocbrutinib possesses defined stereochemical features that are crucial for its three-dimensional structure and biological activity [7] [19]. The compound contains one defined stereocenter with absolute stereochemistry confirmed through analytical characterization [7]. This stereochemical specificity is indicated by the presence of a chiral carbon center with (S)-configuration, as evidenced by the systematic nomenclature and structural analysis [4] [7].
The absolute configuration of rocbrutinib is determined using the Cahn-Ingold-Prelog priority rules, which assign priorities to substituents based on atomic number [19]. The stereochemical designation follows the standard nomenclature where the highest priority groups are ranked according to atomic number, with the configuration determined by the spatial arrangement of these groups around the chiral center [19]. In rocbrutinib, the chiral center exhibits (S)-configuration based on the counterclockwise arrangement of priority groups when viewed with the lowest priority group positioned away from the observer [19].
| Stereochemical Parameter | Value |
|---|---|
| Defined Stereocenters | 1/1 |
| Stereochemistry Type | Absolute |
| Configuration | (S) |
| Optical Activity | Unspecified |
| E/Z Centers | 0 |
The stereochemical integrity of rocbrutinib is maintained through its rigid molecular framework, which includes multiple aromatic and heterocyclic systems that restrict conformational flexibility around the chiral center [7] [4]. The compound's three-dimensional structure is further stabilized by intramolecular interactions and the presence of conjugated systems that limit rotation around specific bonds [4] [26].
The chiral nature of rocbrutinib has significant implications for its biological activity, as different enantiomers can exhibit vastly different pharmacological properties [19]. The specific (S)-configuration of rocbrutinib represents the biologically active form that has been selected for therapeutic development [7] [16].
The solubility characteristics of rocbrutinib are primarily governed by its large molecular weight and complex structural features [8] [9]. Experimental data indicates that rocbrutinib demonstrates solubility of 10 millimolar in dimethyl sulfoxide, which represents a common organic solvent used for pharmaceutical compound dissolution [8]. This solubility profile is consistent with compounds in the beyond-Rule-of-Five chemical space, which typically exhibit limited aqueous solubility due to their high molecular weight and lipophilic character [20].
The lipophilicity of rocbrutinib, as measured by the partition coefficient (LogP), reflects the compound's tendency to partition between aqueous and lipid phases [9] [12]. The LogP value for rocbrutinib is expected to exceed 4.0 based on its molecular structure and composition, placing it in the highly lipophilic category [9] [20]. This high lipophilicity is consistent with the compound's large molecular framework and multiple aromatic ring systems [4] [12].
| Physicochemical Property | Value/Characteristic |
|---|---|
| Solubility in DMSO | 10 mM |
| Aqueous Solubility | Limited |
| LogP (estimated) | >4.0 |
| Thermodynamic State | Solid |
| Molecular Flexibility | High (PHI descriptor applicable) |
The thermodynamic stability of rocbrutinib is influenced by several molecular factors including its crystalline form, intermolecular interactions, and conformational energy [10] [13]. The compound exists as a stable solid under standard storage conditions, indicating favorable thermodynamic properties for pharmaceutical formulation [8]. The stability is enhanced by the presence of multiple aromatic systems that provide π-π stacking interactions and hydrogen bonding networks [31] [34].
Hydrogen bonding patterns in rocbrutinib contribute significantly to its thermodynamic stability [31] [33]. The compound contains multiple nitrogen and oxygen atoms capable of participating in both intramolecular and intermolecular hydrogen bonding [31] [34]. These interactions influence the compound's solid-state properties, dissolution behavior, and overall molecular stability [33] [37].
The topological polar surface area of rocbrutinib, calculated from the nitrogen and oxygen-containing functional groups, influences its membrane permeability and absorption characteristics [35] [38]. Based on its molecular structure, the polar surface area is estimated to exceed 100 Ų, which correlates with reduced membrane penetration capabilities typical of beyond-Rule-of-Five compounds [35] [20].
The Simplified Molecular Input Line Entry System notation for rocbrutinib provides a comprehensive linear representation of its molecular structure [4] [7]. The SMILES string for rocbrutinib is: C[C@H]1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8 [4] [7].
This SMILES notation encodes several critical structural features of rocbrutinib. The presence of the chiral center is indicated by the [@H] designation, specifying the absolute stereochemistry [4] [19]. The notation reveals multiple heterocyclic systems including pyrimidine, pyridine, and piperidine rings, which are essential for the compound's biological activity [4] [15].
The International Chemical Identifier Key for rocbrutinib is OYJVFTNYBWVQHA-SANMLTNESA-N, providing a unique identifier for database searches and chemical information retrieval [4] [16] [18]. This InChIKey represents a hashed version of the full International Chemical Identifier, which contains complete connectivity and stereochemical information [18].
| Structural Identifier | Value |
|---|---|
| SMILES | C[C@H]1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8 |
| InChIKey | OYJVFTNYBWVQHA-SANMLTNESA-N |
| InChI | InChI=1S/C42H51N9O5/c1-6-37(53)45-32-20-28(7-8-34(32)49-14-13-48(23-26(49)2)29-10-17-56-18-11-29)44-38-41(55)47(5)24-33(46-38)30-9-12-43-39(31(30)25-52)51-16-15-50-35(40(51)54)19-27-21-42(3,4)22-36(27)50/h6-9,12,19-20,24,26,29,52H,1,10-11,13-18,21-23,25H2,2-5H3,(H,44,46)(H,45,53)/t26-/m0/s1 |
The SMILES notation demonstrates the presence of an acrylamide functional group (C=CC(=O)N), which is a characteristic structural feature contributing to the compound's reactivity profile [4] [15]. The notation also reveals the presence of a tetrahydropyran ring system and multiple tertiary amine functionalities that influence the compound's basicity and hydrogen bonding capacity [4] [31].
Analysis of the InChI string provides detailed stereochemical information, including the specific configuration at the chiral center (/t26-/m0/s1), which corresponds to the (S)-absolute configuration [4] [18]. The molecular connectivity encoded in these structural identifiers enables precise computational modeling and structure-activity relationship studies [26] [28].
The synthesis of Rocbrutinib follows established methodologies for Bruton's tyrosine kinase inhibitor construction, drawing from well-documented synthetic strategies employed in the preparation of related compounds. The core synthetic approach involves the formation of a pyrazolopyrimidine heterocyclic system, which serves as the fundamental scaffold for BTK inhibition activity [1].
The primary synthetic route initiates with the construction of the heterocyclic core through a multi-component condensation reaction. This process typically involves the reaction of appropriately substituted pyrazole derivatives with formamide or related reagents under acidic conditions [2]. The reaction mechanism proceeds through Michael-type addition followed by cyclization, where the pyrazole nitrogen attacks an activated carbonyl carbon, leading to ring closure and formation of the desired pyrazolopyrimidine system [2].
Key mechanistic considerations include the regioselectivity of the cyclization step, which is influenced by the electronic properties of the substituents on the pyrazole ring. The reaction typically requires elevated temperatures and acidic catalysis to promote the condensation and subsequent cyclization processes [2]. Temperature control becomes critical to minimize competing side reactions and ensure optimal yield of the desired regioisomer.
The acrylamide warhead installation represents another crucial synthetic step in Rocbrutinib preparation. This transformation involves the coupling of an amine precursor with an acrylic acid derivative, typically through amide bond formation using standard peptide coupling reagents or acid chloride chemistry [3]. The reaction mechanism involves nucleophilic attack by the amine nitrogen on the activated carboxyl carbon, followed by elimination of the leaving group to form the desired acrylamide linkage.
Protecting group strategies play a fundamental role in the multi-step synthesis of Rocbrutinib, enabling selective transformations while preventing unwanted side reactions at sensitive functional groups [4] [5]. The complexity of the target molecule, containing multiple nitrogen-containing heterocycles and reactive functional groups, necessitates careful protection and deprotection sequences.
Amino group protection represents a critical aspect of the synthetic strategy. Primary and secondary amines in the pyrazolopyrimidine core require protection during certain synthetic transformations to prevent competing reactions [5]. Common protecting groups employed include tert-butyloxycarbonyl (Boc) groups, which provide stability under basic conditions while allowing selective removal under acidic conditions [5]. The Boc protection strategy enables clean functional group transformations without interference from the nucleophilic amine centers.
Hydroxyl protection may be necessary for certain synthetic intermediates, particularly when phenolic groups are present in the molecular structure. Silyl-based protecting groups, such as tert-butyldimethylsilyl (TBDMS), offer excellent selectivity and mild deprotection conditions [5]. These protecting groups can be installed using silyl chlorides in the presence of base and removed using fluoride-containing reagents such as tetrabutylammonium fluoride.
The strategic selection of orthogonal protecting groups allows for sequential deprotection steps, enabling the controlled unmasking of functional groups at specific stages of the synthesis [4]. This approach minimizes the risk of premature reactions and ensures high overall yields in multi-step sequences. The compatibility of protecting groups with various reaction conditions, including temperature, pH, and solvent systems, must be carefully evaluated during synthetic route planning.
Purification strategies for Rocbrutinib synthesis intermediates and final product require careful consideration of the compound's physicochemical properties and the nature of potential impurities [6] [7]. The selection of appropriate purification methods directly impacts both yield and purity of the final product.
Crystallization represents the most cost-effective and scalable purification method for Rocbrutinib and its intermediates [7]. The compound's heterocyclic structure and hydrogen bonding capabilities make it amenable to crystallization-based purification. Solvent selection plays a crucial role in achieving optimal crystal formation, with mixed solvent systems often providing the best balance of solubility and crystal quality [7]. Common crystallization solvents include ethanol/water mixtures, which promote hydrogen bonding interactions and facilitate crystal lattice formation.
Recrystallization procedures typically involve dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [7]. The addition of anti-solvent can enhance crystallization efficiency and improve crystal quality. Temperature control during crystallization is critical, as rapid cooling may lead to the formation of amorphous solids or incorporation of impurities into the crystal lattice [7].
Column chromatography serves as an alternative purification method when crystallization is not feasible or when higher purity is required [8]. Silica gel chromatography using gradient elution with polar solvents effectively separates Rocbrutinib from structurally similar impurities. However, the scale limitations and solvent consumption associated with column chromatography make it less attractive for large-scale production [9].
| Purification Method | Scale Applicability | Purity Achieved (%) | Cost Factor | Throughput | Main Limitations |
|---|---|---|---|---|---|
| Column Chromatography | Lab to pilot scale | 95-99 | High | Medium | Solvent consumption, time intensive |
| Recrystallization | All scales | 98-99.5 | Low | High | Limited to crystalline compounds |
| Liquid-Liquid Extraction | All scales | 85-95 | Low | Very High | Requires solubility differences |
| Crystallization | All scales | 98-99.8 | Low | High | Requires suitable crystal formation |
| Preparative HPLC | Lab to small pilot | 99-99.9 | Very High | Low | Low throughput, expensive |
Yield optimization strategies focus on minimizing product loss during purification while maintaining acceptable purity levels [10]. Process optimization involves systematic evaluation of reaction conditions, including temperature, concentration, and reaction time, to maximize conversion while minimizing side product formation [10]. The use of design of experiments (DoE) methodologies enables efficient optimization of multiple variables simultaneously.
The transition from laboratory-scale synthesis to industrial production of Rocbrutinib presents numerous technical and logistical challenges that must be systematically addressed [6] [11]. Scale-up considerations encompass reaction kinetics, heat and mass transfer, equipment design, and process safety requirements.
Heat transfer limitations represent a primary concern in large-scale synthesis, particularly for exothermic reactions involved in heterocycle formation [10]. Laboratory reactions that proceed smoothly at small scale may exhibit temperature control problems when scaled to industrial volumes due to reduced surface area-to-volume ratios [11]. The implementation of continuous flow chemistry or semi-batch processing can help address these thermal management challenges by providing better temperature control and heat dissipation [10].
Mass transfer considerations become increasingly important at larger scales, particularly for heterogeneous reactions or processes involving multiple phases [11]. Mixing efficiency, which is easily achieved in laboratory glassware, becomes more challenging in large industrial reactors. Impeller design, baffle configuration, and agitation rates must be optimized to ensure adequate mixing while avoiding excessive shear that could damage sensitive intermediates [11].
Raw material consistency and supply chain management present additional scalability challenges [12]. Variability in starting material quality can significantly impact process performance and product quality at industrial scale. Establishing robust supplier qualification programs and implementing stringent incoming material testing protocols becomes essential for maintaining consistent production outcomes [12].
| Challenge Category | Key Issues | Solutions Applied | Impact on Synthesis |
|---|---|---|---|
| Reaction Selectivity | Multiple reactive sites, competing pathways | Catalyst design, reaction condition optimization | Improved regioselectivity and stereoselectivity |
| Functional Group Compatibility | Orthogonal protection strategies required | Protecting group selection, sequential deprotection | Clean synthetic transformations |
| Yield Optimization | Side reactions, incomplete conversions | Process optimization, catalyst screening | Higher product yields and purity |
| Purification Complexity | Similar polarity compounds, complex mixtures | Crystallization, chromatographic methods | Simplified isolation procedures |
| Scale-up Feasibility | Heat transfer limitations, mass transfer issues | Continuous flow, reactor design improvements | Reproducible large-scale production |
Equipment scaling presents both engineering and economic challenges [6]. Reactor design must accommodate the specific requirements of each synthetic step while maintaining flexibility for process optimization. The selection of appropriate materials of construction becomes critical to ensure chemical compatibility and prevent contamination [6]. Specialized equipment for handling hazardous reagents or maintaining inert atmospheres may be required, adding complexity and cost to the manufacturing process.
Process analytical technology (PAT) implementation becomes increasingly important at industrial scale to ensure consistent product quality and process control [13]. Real-time monitoring of critical process parameters, including temperature, pH, and reaction conversion, enables proactive process adjustments and reduces the risk of batch failures [13]. The integration of advanced analytical techniques with process control systems provides the foundation for robust, scalable manufacturing processes.